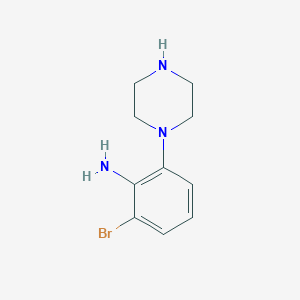

2-Bromo-6-(piperazin-1-yl)aniline

Description

Importance of Aryl-Piperazine Hybrid Scaffolds in Modern Chemical Research

Aryl-piperazine scaffolds are a cornerstone in modern medicinal chemistry and drug discovery. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to cross cell membranes. When combined with an aryl group, this scaffold creates a privileged structure that can interact with a wide range of biological targets.

These hybrid structures are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS). nih.gov Their versatility allows for the development of treatments for a variety of neurological disorders, including depression, psychosis, and anxiety. guidechem.com Furthermore, recent research has highlighted the potential of aryl-piperazine derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. nih.gov The modular nature of the aryl-piperazine scaffold permits extensive chemical modifications, enabling the fine-tuning of a compound's pharmacological profile to enhance its efficacy and selectivity for specific biological targets. nih.gov

Rationale for Focused Investigation on 2-Bromo-6-(piperazin-1-yl)aniline

While extensive research exists for the broader class of aryl-piperazine compounds, the focused investigation of this compound stems from its potential as a key synthetic intermediate. The presence of three distinct functional groups—an aniline (B41778), a piperazine, and a bromine atom—on the aromatic ring provides multiple points for chemical modification. This trifecta of reactivity makes it a valuable precursor for generating libraries of more complex molecules for high-throughput screening in drug discovery programs.

The bromine atom, in particular, is a synthetically useful handle. It can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The aniline and piperazine moieties, on the other hand, are common pharmacophores known to interact with biological targets and can also be further functionalized. The specific ortho-substitution pattern of the bromine and piperazine groups relative to the amino group creates a unique steric and electronic environment that can influence the conformation and reactivity of the molecule and its derivatives.

Overview of Key Research Areas Pertaining to this compound

Given its likely role as a synthetic building block, the primary research area for this compound is in the development of novel bioactive compounds. Although specific studies focusing solely on this compound are not abundant in publicly available literature, its application can be inferred from research on analogous structures.

The key research areas include:

Synthesis of Novel Heterocyclic Systems: The compound can serve as a starting material for the construction of more complex heterocyclic frameworks. The intramolecular cyclization or intermolecular condensation reactions involving the aniline and piperazine functionalities can lead to the formation of novel polycyclic structures with potential therapeutic applications.

Development of Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. By modifying the this compound core, researchers can design and synthesize new molecules that target specific kinases involved in cancer cell proliferation and survival.

Probes for Chemical Biology: The ability to functionalize this molecule at multiple positions makes it a candidate for the development of chemical probes to study biological processes. For instance, attaching a fluorescent tag or a photoaffinity label could allow for the identification of its binding partners within a cell.

While direct experimental data for this compound is limited, its structural features strongly suggest its utility in these and other areas of chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMXILIWCDHLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 Piperazin 1 Yl Aniline

Retrosynthetic Analysis of 2-Bromo-6-(piperazin-1-yl)aniline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection strategies focus on the formation of the key carbon-nitrogen bonds.

The most logical disconnection is the C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen. This leads to two primary precursor types: an ortho-disubstituted aniline (B41778) derivative and piperazine. This suggests two main forward-synthetic strategies:

Direct C-N Coupling: This approach utilizes a pre-existing 2,6-disubstituted aniline or a precursor thereof. The key starting material would be a 1,2,3-trisubstituted benzene (B151609) ring, such as 2,6-dibromoaniline or a similarly functionalized compound, which would then be coupled with piperazine.

Sequential Substitution and Functional Group Interconversion: An alternative strategy involves a multi-step sequence starting from a more activated aromatic precursor. For instance, a precursor like 1-bromo-2-fluoro-3-nitrobenzene can be used. This pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce the piperazine moiety, followed by a functional group interconversion, specifically the reduction of the nitro group to the target aniline.

A less common, more complex retrosynthetic approach involves the construction of the piperazine ring itself onto a 2-bromoaniline (B46623) backbone. This would involve disconnecting the N1-C2 and N1-C6 bonds of the piperazine ring, leading to a 2-bromoaniline derivative functionalized with a bis-electrophilic or a precursor synthon that can undergo cyclization.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several direct synthesis methodologies can be employed to construct this compound.

Transition metal catalysis, particularly with palladium and copper, offers powerful tools for the formation of C-N bonds, a critical step in the synthesis of the target molecule.

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction is highly effective for coupling piperazine with aryl bromides. The synthesis of this compound can be envisioned by coupling 2,6-dibromoaniline with one equivalent of piperazine. Careful control of stoichiometry is crucial to favor the desired mono-amination product over the di-substituted byproduct. The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base in an inert solvent. youtube.com Bulky, electron-rich phosphine ligands are known to improve reaction efficiency. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Aryl Halide | 2,6-Dibromoaniline |

| Amine | Piperazine (1.0-1.2 equiv.) |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, RuPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

This table presents generalized conditions based on known Buchwald-Hartwig reactions for similar substrates. Specific yields and reaction times would require experimental optimization.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type coupling, is a classical and cost-effective alternative to palladium-catalyzed methods. rsc.org This reaction typically requires higher temperatures than its palladium counterpart but has seen significant improvements with the development of various ligands, such as diamines and amino acids, which allow for milder reaction conditions. rsc.org The synthesis of the target compound via this method would involve the reaction of 2,6-dibromoaniline with piperazine in the presence of a copper(I) salt, a ligand, and a base.

Table 2: Representative Conditions for Copper-Mediated C-N Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | 2,6-Dibromoaniline |

| Amine | Piperazine |

| Cu Catalyst | CuI, Cu₂O |

| Ligand | L-proline, Ethylene glycol, TMEDA |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | DMSO, DMF, Dioxane |

| Temperature | 100-150 °C |

This table presents generalized conditions based on known copper-catalyzed aminations. Specific yields and reaction times would require experimental optimization.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto aromatic rings, provided the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group.

A viable two-step strategy for synthesizing this compound begins with an activated precursor like 1-bromo-2-fluoro-3-nitrobenzene. Fluorine is an excellent leaving group for SNAr reactions.

SNAr Reaction: 1-Bromo-2-fluoro-3-nitrobenzene is reacted with piperazine. The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates the attack of the piperazine nucleophile and displacement of the fluoride ion. This reaction typically proceeds under basic conditions at elevated temperatures.

Nitro Group Reduction: The resulting intermediate, 1-(2-bromo-6-nitrophenyl)piperazine, is then subjected to a reduction step to convert the nitro group into the desired primary amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or treatment with metals in acidic media (e.g., SnCl₂ in HCl). chemicalbook.com

Table 3: SNAr and Reduction Sequence

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. SNAr | Piperazine, K₂CO₃, DMSO, 80-120 °C | 1-(2-Bromo-6-nitrophenyl)piperazine |

| 2. Reduction | SnCl₂·2H₂O, EtOH, reflux; or H₂, Pd/C, MeOH | this compound |

This table outlines a common synthetic sequence for this strategy.

While less direct, it is theoretically possible to construct the piperazine ring onto a pre-functionalized aniline. This approach avoids the direct C(aryl)-N coupling with piperazine itself. One such strategy involves the catalytic reductive cyclization of a dioxime. nih.gov

This multi-step pathway could proceed as follows:

Synthesis of a Dioxime Precursor: A primary amine, such as a derivative of 2-bromoaniline, could undergo a sequential double Michael addition to nitrosoalkene synthons. This would form a bis(oximinoalkyl)amine intermediate.

Reductive Cyclization: The resulting dioxime undergoes a catalytic reductive cyclization. This key step involves the catalytic hydrogenolysis of the N-O bonds, leading to a diimine intermediate which then cyclizes. Subsequent reduction of the imine bonds within the ring furnishes the final piperazine structure. nih.gov This method allows for the construction of the piperazine ring directly onto the aniline framework. nih.gov

This methodology is more complex than direct coupling reactions but offers a different strategic approach for building the piperazine scaffold, particularly when substituted piperazines are desired.

Alternative Coupling and Cyclization Methods

The formation of the N-arylpiperazine structure inherent to this compound is primarily achieved through cross-coupling reactions rather than intramolecular cyclizations. Two of the most prominent and effective methodologies in this context are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad functional group tolerance. wikipedia.org The reaction couples an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target compound, this would involve reacting a suitable piperazine derivative with a 1,2-dibromo-3-aminobenzene derivative or a related precursor. The versatility of the Buchwald-Hartwig reaction allows for the use of various palladium catalysts and specialized phosphine ligands, which have been developed over several "generations" to improve reaction scope and conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved rates and yields, while modern sterically hindered, electron-rich monophosphine ligands have further expanded the reaction's utility. wikipedia.org The choice of base, such as sodium tert-butoxide (NaOtBu) or weaker carbonate bases, is also critical for optimizing the reaction. wuxiapptec.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is another powerful method for forming the aryl-piperazine bond, particularly when the aromatic ring is "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comoup.com For a precursor like 2-bromo-6-nitroaniline, the nitro group acts as a potent EWG, making the carbon atom attached to the bromine highly electrophilic. Piperazine, acting as a nucleophile, can then attack this carbon, displacing the bromide ion through a two-step addition-elimination mechanism that proceeds via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the ortho-nitro group is crucial for stabilizing this intermediate through resonance, thereby facilitating the reaction. masterorganicchemistry.compressbooks.pub The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Synthesis of Strategic Precursors and Intermediates

The successful synthesis of this compound is contingent upon the efficient preparation of its key building blocks: specifically substituted ortho-halogenated anilines and the desired piperazine derivatives.

Preparation of Ortho-Halogenated Anilines (e.g., 2-Bromo-6-fluoroaniline, 2-Bromo-6-nitroaniline)

2-Bromo-6-fluoroaniline: This compound is a valuable precursor, notably used in the synthesis of the antiviral agent Letermovir. masterorganicchemistry.com One innovative and efficient synthesis route avoids the use of expensive starting materials and hazardous reagents like sodium azide. nih.gov This method starts with the inexpensive o-fluoroaniline, which undergoes a multi-step sequence involving amino group protection, sulfonylation, bromination, and subsequent deprotection to yield the final product with high purity. nih.gov Another reported method involves the sulfonation of 2-fluoroaniline, followed by bromination and a final desulfonation step to arrive at the target molecule. acs.org

| Starting Material | Key Steps | Reagents | Yield/Purity | Reference |

|---|---|---|---|---|

| o-Fluoroaniline | 1. Amino protection 2. Sulfonylation 3. Bromination 4. Deprotection | 1. Acetyl chloride, Triethylamine 2. Sulfonylating agent 3. HBr, H₂O₂ 4. Acid/Base | 78.8% Yield, 99.1% Purity | nih.gov |

| 2-Fluoroaniline | 1. Sulfonation 2. Bromination 3. Desulfonation | 1. H₂SO₄ 2. HBr, H₂O₂ 3. H₂SO₄, Anisole | Not specified | acs.org |

| 2-Bromo-6-fluorobenzoic acid | Curtius Rearrangement | H₂SO₄, Sodium azide, NH₄OH | Not specified (noted as expensive and hazardous) | nih.gov |

2-Bromo-6-nitroaniline: This precursor features a nitro group that can serve as an activating group for SNAr reactions or be reduced to an amine in a later synthetic step. A common laboratory preparation involves the direct bromination of 2-nitroaniline. uwindsor.ca Using N-bromosuccinimide (NBS) in acetic acid allows for the introduction of a bromine atom ortho to the nitro group. uwindsor.ca Another route involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia in methanol within a sealed tube at elevated temperatures. uwindsor.ca

| Starting Material | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | N-bromosuccinimide (NBS), Acetic acid | 308-318 K, then 363 K | Part of a mixture | uwindsor.ca |

| 1-Bromo-2-fluoro-3-nitrobenzene | Ammonia in Methanol (7 M) | 100 °C, 16 h, Sealed tube | 91.3% | uwindsor.ca |

Synthesis of Piperazine Derivatives for Coupling Reactions

The piperazine ring is a "privileged structure" in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. masterorganicchemistry.com Modern strategies often employ catalytic reactions to construct the heterocyclic core or to append substituents.

Palladium-Catalyzed Cyclization: Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by systems like Pd(DMSO)₂(TFA)₂, can be used to form the six-membered piperazine ring. wikipedia.org

Ruthenium-Catalyzed Coupling: A (pyridyl)phosphine-ligated ruthenium(II) catalyst can facilitate a diol-diamine coupling reaction to produce piperazines, showcasing atom-economical synthesis. wikipedia.org

Iridium-Catalyzed Reactions: Cp*Ir complexes have been developed to catalyze the N-alkylative synthesis of piperazine derivatives starting from ethanolamines. researchgate.net

DABCO Bond Cleavage: A novel strategy involves the cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). This technique allows for the generation of functionalized piperazine derivatives through reactions with various reagents like alkyl or aryl halides. nih.gov

Photoredox Catalysis: Visible-light-promoted reactions, such as the decarboxylative annulation between a glycine-based diamine and various aldehydes, provide a mild and operationally simple route to substituted piperazines. wikipedia.org

These methods provide access to a wide array of N-substituted or C-substituted piperazines, which can then be used as nucleophilic partners in coupling reactions to produce the final target compound.

Optimization and Process Development in this compound Synthesis

Moving a synthetic route from laboratory-scale to pilot plant or industrial production requires rigorous optimization of reaction parameters and a deep understanding of the underlying reaction mechanisms. This ensures the process is safe, efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. For the key C-N bond-forming step in the synthesis of this compound, the mechanisms of the Buchwald-Hartwig amination and SNAr are most relevant.

Buchwald-Hartwig Catalytic Cycle: The generally accepted mechanism for this palladium-catalyzed reaction involves several key steps. wikipedia.orgwuxiapptec.com

Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X), breaking the C-X bond and forming an L-Pd(II)(Ar)(X) intermediate. Mechanistic studies have shown this step can be turnover-limiting. uwindsor.caacs.org

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium amido complex, L-Pd(II)(Ar)(NR₂).

Reductive Elimination: This final step involves the formation of the C-N bond, releasing the arylamine product (Ar-NR₂) and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

SNAr Mechanism: The SNAr pathway is a non-catalytic, two-step process. oup.comnih.gov

Nucleophilic Addition: The nucleophile (piperazine) attacks the electron-deficient aromatic carbon bearing the leaving group (e.g., bromine). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex, breaking the ring's aromaticity. masterorganicchemistry.com

Elimination of Leaving Group: The leaving group is expelled from the complex, and the aromaticity of the ring is restored, yielding the final substituted product. oup.com

Parametric Optimization for Enhanced Yield and Selectivity

Process development focuses on adjusting reaction parameters to maximize product yield and purity while minimizing costs and waste.

Temperature Control: For highly exothermic reactions, such as those involving organolithium reagents in precursor synthesis, strict temperature control is critical. In a pilot plant synthesis of a related precursor, maintaining temperatures below -70 °C was necessary to prevent a dangerous exothermic decomposition pathway involving benzyne formation. chemrxiv.org

Catalyst and Ligand Selection: In Buchwald-Hartwig reactions, the choice of palladium source, ligand, and base is crucial. High-throughput experimentation can be used to screen a wide array of conditions to find the optimal combination for a specific substrate pairing. researchgate.net The development of air-stable palladium precatalysts has also simplified reaction setup and improved reproducibility. nih.gov

Solvent and Base: The selection of solvent (e.g., toluene, dioxane, THF) and base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can dramatically impact reaction rates and yields by affecting solubility and the rate of key mechanistic steps. wuxiapptec.com For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are often employed. wuxiapptec.com

Green Chemistry Approaches: Optimization also includes making the process more environmentally friendly. This can involve using water as a solvent, developing recyclable catalysts, or minimizing the use of organic solvents. For example, a green process for the synthesis of 2,6-dibromo-4-nitroaniline was developed using bromide-bromate salts in an aqueous acidic medium, allowing for simple filtration and recycling of the filtrate.

By systematically investigating these parameters, a robust, scalable, and efficient process for the synthesis of this compound can be developed.

Sustainable Synthesis Approaches and Green Chemistry Considerations

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries has spurred the development of sustainable synthetic methodologies. For a molecule such as this compound, which involves multiple synthetic steps, the integration of green chemistry principles is crucial for minimizing environmental impact and enhancing process efficiency. This section explores potential sustainable approaches and green chemistry considerations for its synthesis, focusing on the core tenets of waste reduction, use of safer chemicals, and energy efficiency. While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, this discussion will extrapolate from established green methodologies for the synthesis of its constituent fragments—bromoanilines and N-arylpiperazines—and for related chemical transformations.

The primary synthetic routes to this compound typically involve the bromination of an aniline derivative followed by the introduction of the piperazine moiety, or vice versa. Each of these steps presents opportunities for the application of greener alternatives to traditional methods.

Greener Bromination Strategies

The bromination of aromatic compounds, a key step in the synthesis of many pharmaceuticals, has traditionally relied on the use of elemental bromine, which is highly toxic, corrosive, and generates hazardous hydrogen bromide (HBr) as a byproduct. Green chemistry seeks to replace such hazardous reagents with safer alternatives.

One sustainable approach involves the use of solid brominating agents, which are easier to handle and often more selective. A notable example is the use of cetyltrimethylammonium tribromide (CTMATB), which has been successfully employed for the greener synthesis of bromoanilines. This method offers advantages in terms of safety and reduced waste generation.

Another green bromination technique utilizes an in-situ generation of the brominating species. For instance, the combination of a bromide salt (e.g., potassium bromide, KBr) with an oxidizing agent (e.g., ceric ammonium nitrate) in a more environmentally benign solvent system like ethanol-water can be an effective alternative to using liquid bromine.

| Brominating Agent | Solvent | Key Advantages | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Cetyltrimethylammonium tribromide (CTMATB) | Not specified in abstract | Safer solid reagent, reduced waste | Not specified in abstract | Not specified in abstract |

| Ceric ammonium nitrate/KBr | Ethanol/Water | Avoids elemental bromine, greener solvent | Not specified in abstract | Not specified in abstract |

Sustainable N-Arylation of Piperazine

The introduction of the piperazine ring onto the bromoaniline core is typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. Both pathways can be optimized according to green chemistry principles.

Solvent-free reaction conditions represent a significant advancement in sustainable chemistry. For the N-arylation of piperazine, palladium-catalyzed methods have been developed that can be conducted under aerobic and solvent-free conditions. This approach not only eliminates the environmental and health risks associated with volatile organic solvents but also simplifies product purification.

The choice of catalyst is also a critical factor. While palladium catalysts are highly effective, their cost and potential for metal contamination of the final product are concerns. Research into more abundant and less toxic metal catalysts, or even catalyst-free methods, is an active area of green chemistry. For some nucleophilic aromatic substitution reactions, the use of greener solvents like polyethylene glycol (PEG-400) has been shown to be effective, offering a biodegradable and non-toxic reaction medium.

| Method | Catalyst | Solvent | Key Green Advantages | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | Palladium-based | Solvent-free (using excess piperazine) | Eliminates organic solvents, cost-effective | Short reaction times | Up to 97% |

| Nucleophilic Aromatic Substitution | None specified | PEG-400 | Biodegradable and non-toxic solvent | Not specified | Good to excellent |

Energy Efficiency and One-Pot Syntheses

Energy consumption is another important aspect of green chemistry. The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy usage compared to conventional heating. Microwave-assisted organic synthesis has been successfully applied to the synthesis of anilines from aryl halides, offering a more energy-efficient route.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can greatly improve process efficiency and reduce waste. A one-pot synthesis of substituted anilines and quinazolines from readily available starting materials has been reported, showcasing a more streamlined and sustainable approach. While a specific one-pot synthesis for this compound has not been detailed, the principles of this approach could be applied to its synthesis, for example, by combining the bromination and piperazine coupling steps.

Future Outlook

The application of green chemistry principles to the synthesis of this compound holds significant promise for developing more sustainable and economically viable manufacturing processes. Future research in this area will likely focus on the development of highly efficient and recyclable catalysts, the use of bio-based solvents, and the design of integrated, multi-step one-pot syntheses. By embracing these green chemistry approaches, the environmental footprint associated with the production of this and other important chemical compounds can be substantially reduced.

Spectroscopic and Crystallographic Characterization of 2 Bromo 6 Piperazin 1 Yl Aniline

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data for the advanced spectroscopic characterization of 2-Bromo-6-(piperazin-1-yl)aniline are not available in the public domain. The following subsections would typically include specific chemical shifts, coupling constants, and vibrational frequencies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for this compound has been found in the performed searches.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) in ppm and coupling constants (J) in Hz for the aromatic and piperazine (B1678402) protons of this compound, are not publicly available.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The characteristic chemical shifts for the carbon atoms of the aniline (B41778) and piperazine rings in this compound are not documented in publicly accessible sources.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

While 2D NMR techniques such as COSY, HMQC, and HMBC are crucial for unambiguous structural assignment, no such experimental data for this compound has been reported in the searched literature.

Vibrational Spectroscopy

Specific FT-IR data identifying the characteristic vibrational frequencies of the functional groups in this compound is not available.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The specific absorption bands corresponding to N-H, C-H, C-N, and C-Br stretching and bending vibrations for this compound have not been found in the public domain.

Raman Spectroscopy for Molecular Vibrations

In the case of this compound, the Raman spectrum is expected to be dominated by vibrations associated with the substituted benzene (B151609) ring, the piperazine moiety, and the aniline group. Key vibrational modes would include the C-Br stretching, N-H stretching and bending of the aniline and piperazine groups, C-N stretching, and various aromatic C-C stretching and C-H bending vibrations. The presence of the bromine atom and the piperazine ring influences the electronic distribution and geometry of the aniline ring, leading to shifts in the characteristic vibrational frequencies compared to unsubstituted aniline. derpharmachemica.comresearchgate.net

Table 1: Hypothetical Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3400 - 3500 | N-H stretching (aniline NH₂) |

| ~3300 - 3400 | N-H stretching (piperazine N-H) |

| ~3050 - 3100 | Aromatic C-H stretching |

| ~2850 - 2950 | Aliphatic C-H stretching (piperazine) |

| ~1600 - 1620 | Aromatic C=C stretching |

| ~1590 | NH₂ scissoring (aniline) |

| ~1280 - 1320 | Aromatic C-N stretching |

| ~1150 - 1200 | Aliphatic C-N stretching (piperazine) |

| ~600 - 650 | C-Br stretching |

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.org The chromophores present in this compound, namely the substituted benzene ring, are responsible for its UV-Vis absorption profile. The electronic transitions observed are typically of the π → π* and n → π* types. libretexts.orgtanta.edu.eg

The aniline moiety and the bromine substituent on the aromatic ring act as auxochromes, which can modify the absorption wavelength (λmax) and intensity. The non-bonding electrons on the nitrogen atoms of the aniline and piperazine groups can undergo n → π* transitions. The conjugated π-system of the benzene ring gives rise to π → π* transitions. researchgate.net The solvent used for the analysis can also influence the position of the absorption bands.

Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound in Ethanol

| λmax (nm) | Type of Transition |

| ~240 | π → π |

| ~290 | π → π |

| ~350 | n → π* |

Note: The data in this table is hypothetical and based on typical values for substituted anilines. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound and for elucidating its fragmentation pattern, which aids in structural confirmation. kobv.de For this compound (C₁₀H₁₄BrN₃), the exact mass can be calculated with high accuracy. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments. researchgate.net

Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. nih.gov The fragmentation pathways can be predicted based on the stability of the resulting carbocations and radical cations. Common fragmentation would likely involve the loss of the bromine atom, cleavage of the piperazine ring, and loss of small neutral molecules like ethene from the piperazine moiety.

Table 3: Hypothetical HRMS Fragmentation Data for this compound

| m/z (calculated) | Ion Formula | Fragmentation Pathway |

| 271.0426 / 273.0405 | [C₁₀H₁₄BrN₃]⁺ | Molecular Ion |

| 192.0817 | [C₁₀H₁₄N₃]⁺ | Loss of Br radical |

| 243.0477 / 245.0456 | [C₈H₁₀BrN₂]⁺ | Loss of C₂H₄ from piperazine |

| 187.1184 | [C₁₀H₁₃N₂]⁺ | Loss of NH₂ radical |

Note: The data in this table is hypothetical and based on common fragmentation patterns of similar compounds.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Strategies and Quality Assessment

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. growingscience.com For this compound, suitable crystals might be grown by slow evaporation of a solution in an appropriate solvent or a mixture of solvents. Common solvents for anilines include ethanol, methanol, or acetone. The quality of the grown crystals would be assessed using an optical microscope and preliminary X-ray diffraction screening. researchgate.net

Determination of Molecular Conformation and Geometry in the Solid State

The single-crystal X-ray structure would reveal the precise molecular conformation of this compound. Key parameters such as the planarity of the aniline ring, the conformation of the piperazine ring (typically a chair conformation), and the orientation of the substituents relative to the benzene ring would be determined. researchgate.netresearchgate.net The bond lengths and angles would provide insight into the electronic effects of the bromo and piperazinyl substituents on the aromatic system. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. nih.gov Hydrogen bonds are expected to be a dominant feature, with the N-H groups of the aniline and piperazine moieties acting as hydrogen bond donors and the nitrogen atoms as acceptors. sci-hub.box

Table 4: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N-H (aniline) | N (piperazine) | ~2.9 - 3.2 |

| Hydrogen Bond | N-H (piperazine) | N (aniline) | ~3.0 - 3.3 |

| Halogen Bond | C-Br | N (piperazine) | ~3.1 - 3.4 |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.5 - 3.8 |

Note: The data in this table is hypothetical and based on typical intermolecular distances observed in similar crystal structures. nih.govsciforum.net

Supramolecular Architecture and Crystal Packing Studies

Detailed crystallographic data for the specific compound this compound, including its supramolecular architecture and crystal packing, are not publicly available in the searched scientific literature and crystallographic databases. While extensive research has been conducted on the crystal structures of related bromoaniline derivatives, allowing for a general understanding of the types of intermolecular interactions that might be expected, specific details such as unit cell dimensions, space group, and precise hydrogen bonding networks for this compound have not been reported.

In analogous bromo-substituted aniline and pyridine (B92270) compounds, the supramolecular assembly is often governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. For instance, in the crystal structure of 2-Bromo-6-hydrazinylpyridine, molecules are linked by N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, and π-stacking between the pyridine rings, forming a complex three-dimensional network. nih.gov Similarly, studies on other halogenated anilines reveal the prevalence of N—H⋯N and sometimes weak N—H⋯Br hydrogen bonds that organize the molecules into sheets or chains.

It is plausible that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the amine and piperazine groups. The N-H donors of the aniline and piperazine moieties would likely interact with the nitrogen atoms of neighboring molecules, which can act as hydrogen bond acceptors. The presence of the bromine atom also introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with nucleophilic atoms of adjacent molecules. Furthermore, the aromatic aniline ring could participate in π-π stacking interactions, further stabilizing the crystal packing.

Without experimental data from single-crystal X-ray diffraction studies for this compound, any description of its crystal packing remains speculative. The precise arrangement of molecules in the solid state, including the specific hydrogen bond geometries and the presence or absence of other non-covalent interactions, can only be determined through empirical analysis.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Piperazin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-Bromo-6-(piperazin-1-yl)aniline, these calculations would provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net

Such a study would yield important electronic properties, including the total energy, dipole moment, and the distribution of electron density. For instance, in a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine the optimized geometrical parameters. researchgate.net Similar calculations for this compound would elucidate the influence of the bromine atom and the piperazine (B1678402) ring on the geometry and electronic landscape of the aniline (B41778) core.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results for conformational energies, though they are computationally expensive. researchgate.netscribd.com For a molecule of this size, high-level ab initio calculations might be reserved for refining the energies of a few key conformers found using other methods.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for exploring the conformational space. libretexts.orgnih.gov Methods like AM1 or PM3 could be employed to perform a broad conformational search, with the most promising low-energy structures then being re-optimized using a more robust method like DFT.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are routinely used to predict various spectroscopic properties, which can aid in the characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which can be converted to chemical shifts.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. For example, the FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline were computed using HF and B3LYP methods to aid in the assignment of vibrational modes. researchgate.net A similar approach for this compound would involve calculating the harmonic frequencies and comparing the scaled theoretical spectrum with experimental data.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations would provide the excitation energies and oscillator strengths for the lowest electronic transitions, corresponding to the λ_max values in a UV-Vis spectrum. This would offer insight into the electronic transitions, such as π-π* and n-π* transitions, within the molecule.

A hypothetical table of predicted spectroscopic data for the most stable conformer of this compound, based on a DFT B3LYP/6-311+G(d,p) calculation, might look like this:

| Spectroscopic Property | Predicted Value |

| ¹H NMR | |

| Aromatic Protons | δ 6.8 - 7.5 ppm |

| Piperazine Protons | δ 2.9 - 3.2 ppm |

| Amine Proton | δ 4.5 ppm |

| ¹³C NMR | |

| C-Br | δ 110 ppm |

| C-N (Aniline) | δ 145 ppm |

| Aromatic Carbons | δ 115 - 130 ppm |

| Piperazine Carbons | δ 45 - 50 ppm |

| Vibrational Frequencies | |

| N-H Stretch | ~3400 cm⁻¹ |

| C-H (Aromatic) Stretch | ~3100 cm⁻¹ |

| C=C (Aromatic) Stretch | ~1600 cm⁻¹ |

| C-N Stretch | ~1300 cm⁻¹ |

| C-Br Stretch | ~600 cm⁻¹ |

| UV-Vis Absorption (λ_max) | ~250 nm, ~300 nm |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual values would require specific calculations.

Molecular Orbital Theory and Reactivity Analysis

Understanding the molecular orbitals and charge distribution is key to predicting the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

A theoretical study on this compound would calculate the energies of these frontier orbitals and map their spatial distribution. It is expected that the HOMO would be localized primarily on the electron-rich aniline ring and the nitrogen atoms of the piperazine moiety, while the LUMO might be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

A hypothetical table of FMO properties for this compound could be:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and would need to be determined by quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the aniline and piperazine groups, indicating their susceptibility to electrophilic attack or involvement in hydrogen bonding. researchgate.net The regions around the hydrogen atoms of the amine and the piperazine N-H would show positive potential (blue), indicating them as sites for nucleophilic attack. The bromine atom would also influence the charge distribution on the aromatic ring. Visualizing the MEP surface provides a clear and intuitive picture of the molecule's charge distribution and potential reactivity. scispace.comwolfram.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

A key interaction observed is the delocalization of the lone pair electrons of the nitrogen atom in the aniline group (LP(1) N) to the antibonding orbitals of adjacent carbon-carbon bonds in the benzene (B151609) ring (π(C-C)). This delocalization, represented as n → π, signifies a flow of electron density that enhances the stability of the molecule. The stabilization energy associated with this interaction provides a quantitative measure of its strength.

Furthermore, interactions involving the bromine atom, such as the delocalization of its lone pair electrons to the antibonding orbitals of the carbon-bromine bond (LP(Br) → σ*(C-Br)), also play a role in the electronic structure. The piperazine ring introduces additional complexities, with potential interactions between its nitrogen lone pairs and the aromatic system. The analysis of these interactions through NBO provides a detailed picture of the electron distribution and the subtle electronic effects that govern the molecule's structure and reactivity.

Table 1: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(Aniline) | π(C-C) (Aromatic) | Data not available | n → π |

| LP(Br) | σ(C-Br) | Data not available | n → σ |

| σ(C-H) | σ(C-C) | Data not available | σ → σ |

Note: Specific stabilization energy (E(2)) values are dependent on the level of theory and basis set used in the computational study and are not publicly available in detail for this specific molecule. The table represents the types of interactions expected.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor in a chemical reaction. For this compound, the electrophilicity index would be determined by its electronic structure, influenced by the electron-donating aniline and piperazine groups and the electron-withdrawing bromine atom.

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is defined as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO-LUMO energy gap. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive and more stable. Conversely, softness is the reciprocal of hardness, and a soft molecule has a small HOMO-LUMO gap, indicating higher reactivity. The interplay of the substituent groups on the benzene ring will dictate the HOMO-LUMO gap and thus the hardness and softness of this compound.

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system and is related to the molecule's electronegativity. It is calculated as the average of the HOMO and LUMO energies. A higher (less negative) electronic chemical potential suggests a greater tendency to donate electrons.

Nucleophilicity (Nu) is a measure of a molecule's ability to donate electrons to an electrophile. While various scales exist, one common approach defines it in relation to the HOMO energy. The presence of nitrogen atoms with lone pairs in the aniline and piperazine moieties suggests that this compound would possess significant nucleophilic character.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Formula | Calculated Value (Arbitrary Units) |

| HOMO Energy | EHOMO | Value dependent on calculation |

| LUMO Energy | ELUMO | Value dependent on calculation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value dependent on calculation |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value dependent on calculation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value dependent on calculation |

| Chemical Softness (S) | 1 / η | Value dependent on calculation |

| Electrophilicity Index (ω) | μ2 / (2η) | Value dependent on calculation |

| Nucleophilicity (Nu) | 1 / ω | Value dependent on calculation |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time, offering a more realistic picture than static computational models.

MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the molecule's accessible conformations and the dynamics of its various functional groups. The simulations would track the movement of each atom over a period of time, governed by the forces between atoms.

Key aspects to analyze would be the rotational freedom around the C-N bonds connecting the piperazine and aniline groups to the benzene ring. The piperazine ring itself can adopt different conformations, such as chair and boat forms, and the simulation would show the transitions between these states and their relative stabilities in solution.

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Expected Observation |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the molecule's backbone atoms from the initial structure over time. | Would likely show an initial increase followed by a plateau, indicating the system has reached equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Higher fluctuations are expected for the piperazine ring and the terminal amine group, indicating greater flexibility. |

| Torsional Angle Analysis | Monitors the rotation around specific bonds, such as the C-N bonds. | Would reveal the preferred dihedral angles and the energy barriers between different conformations. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA would correlate with conformational changes, such as the opening or closing of the piperazine ring. |

Note: The observations presented are based on general principles of MD simulations applied to a molecule with the structural features of this compound, as specific simulation data is not publicly available.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the three-dimensional structure and dynamic behavior of a molecule like this compound. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights into conformational preferences, changes in molecular geometry, and the nature of solute-solvent interactions. While specific experimental and extensive computational studies on the solvent effects on this compound are not widely available in the current body of scientific literature, we can infer the expected behavior based on theoretical principles and computational studies of analogous molecules, such as ortho-substituted anilines and piperazine-containing aromatic compounds.

The impact of a solvent is broadly categorized into two types: non-specific effects arising from the bulk dielectric properties of the solvent, and specific effects, such as the formation of hydrogen bonds. For this compound, both types of interactions are expected to play a crucial role in determining its structure and dynamics in solution.

Conformational Changes and Intramolecular Interactions:

One of the key aspects influenced by the solvent is the conformational flexibility of the piperazine ring and the orientation of the substituents on the aniline ring. In the gas phase or in a non-polar solvent, intramolecular hydrogen bonding between the amino group (-NH2) and the nitrogen atom of the piperazine ring is plausible. This interaction would lead to a more planar and rigid conformation.

However, in polar protic solvents, such as water or ethanol, the solvent molecules can act as hydrogen bond donors and acceptors. These solvent molecules can compete with and disrupt the intramolecular hydrogen bonds. Studies on other ortho-substituted anilines have shown that polar solvents can disrupt such intramolecular interactions, leading to a change in the conformation of the substituent groups relative to the aromatic ring. For this compound, this would likely result in the piperazine ring adopting a more flexible chair or boat conformation and the amino group having greater rotational freedom.

Solvent Polarity and Molecular Geometry:

The polarity of the solvent can also induce changes in the bond lengths and bond angles of the molecule. In a polar solvent, the molecule will experience a reaction field that can polarize its electron density. This can lead to changes in the dipole moment and, consequently, adjustments in the molecular geometry. For instance, an increase in solvent polarity could lead to a slight elongation of the C-Br and C-N bonds due to increased charge separation.

Computational studies using Density Functional Theory (DFT) on similar bromoaniline derivatives, often performed in the gas phase, provide a baseline for these geometric parameters. The introduction of a solvent model in such calculations, typically using a Polarizable Continuum Model (PCM), allows for the prediction of these solvent-induced changes.

Below is a hypothetical data table illustrating potential changes in key geometric parameters of this compound in different solvent environments, based on typical values for similar molecular fragments found in computational studies.

| Parameter | Gas Phase (Calculated) | In Toluene (Non-polar, Calculated) | In Water (Polar, Calculated) |

| C-Br Bond Length (Å) | 1.895 | 1.898 | 1.905 |

| C-N (aniline) Bond Length (Å) | 1.390 | 1.392 | 1.398 |

| C-N (piperazine) Bond Length (Å) | 1.410 | 1.413 | 1.418 |

| C-C-N-H Dihedral Angle (°) | ~10 | ~15 | ~25 |

| Piperazine Ring Conformation | Twisted Chair | Chair | Fluctuating (Chair/Boat) |

This table is illustrative and based on general principles and data from analogous compounds. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations:

To gain a more detailed understanding of the dynamic behavior of this compound in solution, molecular dynamics (MD) simulations would be invaluable. MD simulations can model the explicit interactions between the solute and a large number of solvent molecules over time. This approach can reveal the stability of different conformations, the lifetime of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute.

Chemical Reactivity and Derivatization Strategies for 2 Bromo 6 Piperazin 1 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The aniline portion of the molecule, featuring an amino group and a bromine atom on the aromatic ring, offers distinct opportunities for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Bromoaniline Ring

The benzene (B151609) ring of 2-bromo-6-(piperazin-1-yl)aniline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. makingmolecules.comtotal-synthesis.commasterorganicchemistry.com The amino group (-NH2) is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.com However, the steric hindrance imposed by the adjacent bromo and piperazinyl groups, as well as the deactivating effect of the bromine atom, can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of additional halogen atoms onto the aromatic ring.

Nitration: The introduction of a nitro group (-NO2). masterorganicchemistry.com

Sulfonation: The addition of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The formation of new carbon-carbon bonds. total-synthesis.com

The interplay between the activating amino group and the deactivating but ortho-, para-directing bromo group, along with steric factors, will ultimately determine the position of substitution.

Amine-Based Reactions (e.g., Acylation, Alkylation, Condensation)

The primary amino group of the aniline moiety is a key site for a variety of chemical transformations.

Acylation: The aniline nitrogen can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the aniline nitrogen can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Studies on the alkylation of 2-bromoaniline (B46623) have shown that unexpected rearrangements can occur under certain conditions, such as the migration of the bromine atom. nih.govnih.gov Careful selection of reagents and reaction conditions is crucial to achieve the desired product. nih.gov

Condensation Reactions: The aniline can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines can be further reduced to secondary amines.

Modifications and Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogens, providing ample opportunities for derivatization. nih.gov

N-Alkylation and N-Acylation Reactions

Both nitrogen atoms of the piperazine ring can undergo N-alkylation and N-acylation.

N-Alkylation: This is a common strategy to introduce various alkyl groups onto the piperazine ring. nih.govresearchgate.net The reaction typically involves an alkyl halide and a base. By using a dihaloalkane, bridged piperazine derivatives can be synthesized. Reductive amination is another effective method for N-alkylation. nih.gov

N-Acylation: Similar to the aniline nitrogen, the piperazine nitrogens can be acylated with acyl chlorides or anhydrides to yield amides. researchgate.net This modification can influence the electronic properties and biological activity of the resulting molecule.

Formation of Substituted Piperazine Derivatives (e.g., Sulfonamides, Carbamates)

Sulfonamides: The piperazine nitrogens can react with sulfonyl chlorides to form sulfonamides. researchgate.netnih.govresearchgate.net This functional group is a key component in many pharmaceutically active compounds. The synthesis is typically straightforward, involving the reaction of the piperazine with a suitable sulfonyl chloride in the presence of a base. researchgate.net

Carbamates: Carbamates can be synthesized by reacting the piperazine nitrogens with chloroformates or by other methods such as the use of di-tert-butyl dicarbonate. organic-chemistry.orgorganic-chemistry.orgnih.gov Carbamates are another important functional group in medicinal chemistry.

Coordination Chemistry: Exploration as a Ligand in Metal Complexes

The nitrogen atoms of the piperazine ring, as well as the aniline nitrogen, can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal ions. ambeed.com The ability of this compound to chelate to a metal center can lead to the formation of stable complexes with unique electronic and catalytic properties. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. The synthesis of novel scaffolded ligands for extended metal atom chains (EMACs) has been a subject of interest, highlighting the potential of such compounds in coordination chemistry. georgiasouthern.edu

Transformations of the Bromo Substituent

The bromo group on the aromatic ring of this compound is a key handle for introducing structural diversity. Its reactivity is characteristic of aryl bromides and can be exploited in a variety of transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it a suitable substrate for several such reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The specific conditions, including the choice of catalyst, base, and solvent, would need to be optimized for this particular substrate.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction would install an alkynyl group on the aniline ring. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation could be used to introduce vinyl-type substituents onto the aromatic ring of this compound.

Direct nucleophilic aromatic substitution (SNAr) of the bromo group in this compound is generally challenging due to the electron-rich nature of the aniline ring. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through copper-catalyzed processes (e.g., Ullmann condensation), the bromo substituent could potentially be displaced by various nucleophiles like alkoxides, thiolates, or amines.

Halogen-metal exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, can convert the aryl bromide into a more reactive organometallic intermediate. This aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups. For instance, quenching with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient pathway to complex molecules. The functional groups present in this compound, namely the primary amine and the piperazine nitrogen atoms, make it a potential candidate for various MCRs. For example, the primary amino group could participate in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to the formation of peptide-like structures.

Design and Synthesis of Structurally Diverse Analogues and Congeners

The strategic modification of this compound can lead to the generation of libraries of structurally diverse analogues with potential applications in medicinal chemistry and materials science. The derivatization strategies discussed above provide the tools for such synthetic endeavors.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-(piperazin-1-yl)aniline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-6-(piperazin-1-yl)aniline |

| Heck Reaction | Alkene, Pd catalyst, base | 2-Alkenyl-6-(piperazin-1-yl)aniline |

| Halogen-Metal Exchange | Organolithium reagent, then electrophile (e.g., CO₂, RCHO) | 2-Carboxy-6-(piperazin-1-yl)aniline or 2-(Hydroxyalkyl)-6-(piperazin-1-yl)aniline |

| Ugi Reaction | Isocyanide, aldehyde, carboxylic acid | α-Acylamino carboxamide derivative |

The synthesis of these analogues would allow for the systematic exploration of the structure-activity relationships of this chemical scaffold.

Applications in Chemical Sciences and Advanced Materials Excluding Biological/medicinal Efficacy or Toxicity

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. The piperazine (B1678402) nucleus is widely recognized as a privileged structure in medicinal chemistry. hu-berlin.de In the broader context of organic synthesis, the term can be extended to describe a versatile building block that allows for the efficient construction of a diverse library of compounds. 2-Bromo-6-(piperazin-1-yl)aniline fits this description due to the orthogonal reactivity of its functional groups.

The bromine atom on the aromatic ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.gov This allows for the introduction of various aryl, alkyl, and amino substituents at this position. The primary amine of the aniline (B41778) group can be readily acylated, alkylated, or used in condensation reactions to form imines or heterocyclic systems. beilstein-journals.org The secondary amine within the piperazine ring offers another site for functionalization, enabling the introduction of a wide range of substituents that can modulate the steric and electronic properties of the molecule.

The strategic placement of these three functional groups allows for a stepwise and controlled diversification of the molecular structure, making this compound a highly valuable scaffold for creating complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Bromo Group | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted aniline derivative |

| Bromo Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted aniline derivative |

| Bromo Group | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Diaminophenylpiperazine derivative |

| Aniline Amine | Acylation | Acyl chlorides, anhydrides | Amide derivative |

| Aniline Amine | Reductive Amination | Aldehydes/ketones, reducing agent | N-Alkyl aniline derivative |

| Piperazine Amine | Alkylation | Alkyl halides, base | N'-Alkyl piperazine derivative |

| Piperazine Amine | Acylation | Acyl chlorides, anhydrides | N'-Acyl piperazine derivative |

Application in Catalysis

The presence of multiple nitrogen atoms makes this compound and its derivatives attractive candidates for use as ligands in catalysis.

Development of Ligands for Asymmetric Catalysis

While specific applications of this compound in asymmetric catalysis are not yet widely reported, its structure provides a promising platform for the design of novel chiral ligands. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of new chiral ligands is crucial for expanding the scope of this field. nih.govnih.gov

Chirality can be introduced into the this compound scaffold in several ways. For instance, chiral substituents can be installed on the piperazine nitrogen, or the aniline nitrogen can be incorporated into a chiral auxiliary. The resulting chiral ligands could then be coordinated to a transition metal to form a catalyst for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The bromo-substituent offers a handle for further modification, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and enantioselectivity.

Organocatalytic Properties of the Piperazine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis. The piperazine moiety within this compound has the potential to act as an organocatalyst. For example, the secondary amine of the piperazine ring can participate in enamine or iminium ion catalysis, which are key strategies in organocatalysis for the activation of carbonyl compounds. nih.gov

Research on related piperazine-containing molecules has demonstrated their ability to catalyze various organic transformations. Although direct organocatalytic applications of this compound have not been extensively documented, its inherent structural features suggest its potential in this area.

Advanced Chemical Intermediate for Functional Materials

The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of a range of functional materials.

Precursor in Polymer Chemistry and Materials Science

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. The presence of the bromo-substituent in this compound opens up possibilities for its use in the synthesis of novel polymers through cross-coupling polymerization reactions. For example, polymerization via Suzuki or Stille coupling could lead to well-defined conjugated polymers with interesting electronic and optical properties.

The piperazine moiety can also be functionalized post-polymerization to introduce new properties to the material. For instance, quaternization of the piperazine nitrogen could be used to create ion-containing polymers for applications in sensors or membranes.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Method | Co-monomer (if applicable) | Potential Polymer Structure |

| Oxidative Polymerization | None | Polyaniline-type structure with piperazine side chains |

| Suzuki Polycondensation | Aryldiboronic acid | Alternating copolymer with aryl and piperazinyl-aniline units |

| Sonogashira Polycondensation | Diethynylarene | Conjugated polymer with alkyne linkages |

Building Block for Organic Electronic Materials

Organic electronic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). irjmets.comresearchgate.netresearchgate.netjmaterenvironsci.comnih.gov The design and synthesis of new organic molecules with tailored electronic properties are crucial for advancing this field.

This compound can serve as a versatile building block for such materials. The aniline moiety is a known electron-donating group, which is a desirable feature for hole-transporting materials used in OLEDs. The bromo-substituent allows for the incorporation of this unit into larger conjugated systems through cross-coupling reactions. The piperazine ring can be used to tune the solubility and morphology of the final material, which are critical parameters for device performance.

While specific examples of the use of this compound in organic electronic devices are not yet prevalent in the literature, its structural attributes make it a promising candidate for future research in this area.

Corrosion Inhibition Mechanisms (Computational and Experimental Approaches)

The efficacy of an organic molecule as a corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface, forming a protective barrier that impedes the corrosive process. The adsorption is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. For this compound, the presence of a bromine atom, a piperazine ring, and an aniline moiety suggests a complex and effective corrosion inhibition mechanism, likely involving both physisorption and chemisorption.

Experimental approaches such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are fundamental in evaluating the performance of corrosion inhibitors. While direct experimental data for this compound is not available, studies on analogous compounds provide valuable insights. For instance, an N-(4-bromophenyl)-containing pyrazole (B372694) derivative demonstrated a high inhibition efficiency of 98.5% at a concentration of 80 ppm for C-steel in an acidic medium. nih.gov This suggests that the bromo-substituent contributes positively to the inhibitive action. The introduction of a bromine atom can enhance adsorption through a combination of its electron-withdrawing inductive effect and its ability to participate in halogen bonding.

Computational studies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer a molecular-level understanding of the inhibition mechanism. DFT calculations are employed to determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. A small energy gap generally correlates with higher inhibition efficiency as it implies easier polarization of the molecule and thus stronger adsorption.

For this compound, the aniline and piperazine moieties are expected to be the primary centers for electron donation due to the presence of lone pairs on the nitrogen atoms. The bromine atom, being an electron-withdrawing group, can influence the electron density distribution across the aromatic ring, potentially enhancing the adsorption process.

The following table presents hypothetical quantum chemical parameters for this compound, based on typical values for similar corrosion inhibitors.

| Parameter | Hypothetical Value | Significance in Corrosion Inhibition |

| EHOMO | -5.8 eV | High value suggests strong electron-donating ability. |

| ELUMO | -1.2 eV | Low value indicates good electron-accepting capability. |

| Energy Gap (ΔE) | 4.6 eV | A relatively small gap implies higher reactivity and better inhibition. |

| Dipole Moment (μ) | 3.5 D | A higher dipole moment can facilitate adsorption on the metal surface. |

| Fraction of Electrons Transferred (ΔN) | 0.4 | A positive value indicates electron donation from the inhibitor to the metal. |